molecular formula C10H7ClF2O2 B13556385 3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde

3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde

Cat. No.: B13556385
M. Wt: 232.61 g/mol
InChI Key: PCWDRWFYSLXDGL-OWOJBTEDSA-N
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Description

3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde is an organic compound with the molecular formula C10H7ClF2O2 It is characterized by the presence of a chloro group, difluoromethoxy group, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the benzaldehyde derivative reacts with an appropriate aldehyde or ketone to form the acrylaldehyde product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethoxy group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(difluoromethoxy)benzaldehyde: A precursor in the synthesis of 3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde.

    3-(5-Chloro-2-(difluoromethoxy)phenyl)propanol: A reduction product of the target compound.

    3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylic acid: An oxidation product of the target compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and difluoromethoxy groups can influence the compound’s interactions with other molecules, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C10H7ClF2O2

Molecular Weight

232.61 g/mol

IUPAC Name

(E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enal

InChI

InChI=1S/C10H7ClF2O2/c11-8-3-4-9(15-10(12)13)7(6-8)2-1-5-14/h1-6,10H/b2-1+

InChI Key

PCWDRWFYSLXDGL-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/C=O)OC(F)F

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC=O)OC(F)F

Origin of Product

United States

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